17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione
Brand Name: Vulcanchem
CAS No.: 14340-04-6
VCID: VC0181302
InChI: InChI=1S/C22H28O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,19-20H,4-11H2,1-3H3/t19-,20+,21+,22+/m1/s1
SMILES: CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)OC(=O)C
Molecular Formula: C22H28O4
Molecular Weight: 356.45532

17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione

CAS No.: 14340-04-6

Cat. No.: VC0181302

Molecular Formula: C22H28O4

Molecular Weight: 356.45532

* For research use only. Not for human or veterinary use.

17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione - 14340-04-6

Specification

CAS No. 14340-04-6
Molecular Formula C22H28O4
Molecular Weight 356.45532
IUPAC Name [(8S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C22H28O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,19-20H,4-11H2,1-3H3/t19-,20+,21+,22+/m1/s1
SMILES CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)OC(=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione features a norpregnane steroid backbone with specific modifications. The compound has a molecular formula of C₂₂H₂₈O₄, containing:

  • A 19-norpregnane skeleton (lacking the C-19 methyl group found in natural progesterone)

  • Double bonds at positions 4 and 9 (forming a 4,9-diene system)

  • An acetoxy (CH₃COO-) group at the 17-alpha position

  • Ketone groups at positions 3 and 20

The general structure places this compound in the family of norpregnane steroids, which are derivatives of progesterone with the C-19 methyl group removed .

Physical and Chemical Properties

Based on data available for structurally similar compounds, the following properties can be attributed to 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione:

PropertyValue
Molecular FormulaC₂₂H₂₈O₄
Molecular Weight356.462 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as isopropanol, ethanol, and diethyl ether

The compound can form crystalline structures, and specific solvated forms such as isopropanol hemisolvates have been reported for related compounds .

Synthesis Methods

Practical Large-Scale Synthesis Approaches

The literature describes practical approaches to synthesizing compounds based on the 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione scaffold. One significant advantage of the documented synthesis methods is that they yield easily isolable solids at all steps, making them particularly amenable to large-scale industrial production .

The synthesis typically involves multiple steps of chemical transformations starting from readily available steroid precursors. The acetoxy group at the 17-alpha position is generally introduced through esterification of a 17-alpha-hydroxyl intermediate with acetic anhydride or acetyl chloride .

Purification and Crystallization

For compounds derived from 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione, isopropanol hemisolvates have been identified as useful intermediates in purification processes. Recrystallization from appropriate solvents such as ethanol/water mixtures or diethyl ether has been shown to produce high-purity compounds with minimal impurities .

The formation of hemisolvates with isopropanol provides a useful crystallization method that can effectively remove impurities, particularly phenolic compounds that may cause yellowish discoloration in the final product. After recrystallization, white crystals can be obtained, indicating high purity levels .

Pharmacological Significance

Structural Basis for Biological Activity

17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione serves as a fundamental structural scaffold for the development of compounds with significant progesterone receptor binding activity. The 19-norpregnane skeleton combined with the 4,9-diene system creates a molecular framework that can interact with steroid hormone receptors, particularly progesterone receptors .

This structural relationship to progesterone gives derivatives of this compound the potential to act as progesterone receptor modulators, which can exhibit either agonist or antagonist effects depending on the specific molecular modifications .

Related Compounds and Their Activities

Several compounds that share structural similarities with 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione have demonstrated significant pharmacological properties:

  • Gestadienol acetate (17α-Acetoxy-19-norpregn-4,6-diene-3,20-dione): A structurally similar compound that differs in the position of one double bond (4,6-diene instead of 4,9-diene). It was studied as an orally active progestin but was never marketed commercially. Clinical studies showed it has no androgenic or estrogenic effects, making it potentially useful for specific therapeutic applications .

  • Ulipristal acetate: A selective progesterone receptor modulator that contains the 19-norpregna-4,9-diene-3,20-dione core structure with additional modifications. It has been developed and licensed specifically for use as an emergency contraceptive, demonstrating the therapeutic potential of compounds based on this structural framework .

Derivatives and Therapeutic Applications

Anti-Progestational Compounds

The most significant derivatives of 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione include compounds with additional functional groups that enhance their binding specificity to progesterone receptors. The compound identified as VA-2914 or CDB-2914 (17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione) has been extensively studied and features the base structure with an additional 11β-(4-N,N-dimethylaminophenyl) group .

This derivative demonstrates anti-progestational and anti-glucocorticoid activity, making it valuable for various gynecological indications including:

  • Treatment of uterine fibromas

  • Management of endometriosis

  • Potential applications in treating Cushing syndrome

  • Possible use in glaucoma treatment

Contraceptive Applications

Compounds based on the 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione structure have shown particular promise in the field of contraception. Selective progesterone receptor modulators (SPRMs) derived from this structure can bind with high affinity to human progesterone receptors, exhibiting both antagonist and partial agonist effects .

These properties make such compounds effective for emergency contraception, as they can interfere with ovulation and implantation processes that are regulated by progesterone. Clinical evidence has led to their recognition as highly effective emergency contraceptive pills, with some derivatives becoming recommended as first-choice options regardless of time after intercourse .

Structural Comparison with Related Steroids

The chemical structure of 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione places it within a broader family of synthetic progestins. Understanding its structural relationships helps contextualize its pharmacological properties:

CompoundKey Structural DifferencesPharmacological Classification
17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dioneBase compoundProgestin precursor
Gestadienol acetateDouble bonds at positions 4,6 instead of 4,9Progestin
MegestrolDifferent substitution patternProgestin of 17α-hydroxyprogesterone group
VA-2914/CDB-2914Additional 11β-(4-N,N-dimethylaminophenyl) groupSelective progesterone receptor modulator

This structural comparison illustrates how subtle modifications to the base 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione structure can significantly alter pharmacological properties and therapeutic applications .

Analytical Characterization

Modern analytical techniques provide detailed characterization of 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione and its derivatives. Mass spectrometry data reveals characteristic fragmentation patterns that can be used for identification and purity assessment.

Collision cross-section data for similar compounds provides valuable information for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺357.20604186.9
[M+Na]⁺379.18798195.4
[M+NH₄]⁺374.23258197.7
[M+K]⁺395.16192187.3
[M-H]⁻355.19148188.2

These analytical parameters are crucial for quality control in pharmaceutical development and research applications .

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